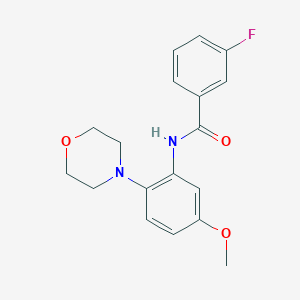![molecular formula C25H23Cl2N3O3 B243902 2,5-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243902.png)
2,5-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide (also known as BAY 59-3074) is a novel compound that has received significant attention from the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of BAY 59-3074 involves the inhibition of several kinases that play a crucial role in various cellular processes. This compound has been found to bind to the ATP-binding pocket of kinases, thereby preventing their activation and downstream signaling. The inhibition of these kinases results in the suppression of cell growth, angiogenesis, and other cellular processes that are critical for the development and progression of diseases.
Biochemical and physiological effects:
BAY 59-3074 has been found to exhibit several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and suppression of angiogenesis. Studies have also shown that this compound can modulate the immune system and enhance the activity of cytotoxic T cells, thereby promoting the destruction of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
BAY 59-3074 has several advantages for use in laboratory experiments, including its high purity, high yield, and potent inhibitory activity against several kinases. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for the research and development of BAY 59-3074. One potential direction is to investigate the therapeutic potential of this compound in combination with other drugs or therapies for the treatment of various diseases. Another potential direction is to develop new analogs or derivatives of BAY 59-3074 that exhibit improved pharmacological properties, such as increased solubility and reduced toxicity. Additionally, further studies are needed to elucidate the precise mechanisms of action of BAY 59-3074 and its potential applications in various diseases.
Méthodes De Synthèse
The synthesis of BAY 59-3074 involves several steps, starting from the reaction of 2,5-dichlorobenzoic acid with 4-(4-methoxybenzoyl)piperazine in the presence of a coupling agent. The resulting intermediate is then treated with 4-(2-aminoethyl)phenol to form the final product. The synthesis of BAY 59-3074 has been optimized to yield high purity and high yield, making it suitable for large-scale production.
Applications De Recherche Scientifique
BAY 59-3074 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. Studies have shown that this compound exhibits potent inhibitory activity against several kinases, including PDK1, Aurora B, and VEGFR-2, which are involved in various signaling pathways that regulate cell growth, proliferation, and angiogenesis.
Propriétés
Formule moléculaire |
C25H23Cl2N3O3 |
|---|---|
Poids moléculaire |
484.4 g/mol |
Nom IUPAC |
2,5-dichloro-N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C25H23Cl2N3O3/c1-33-21-9-2-17(3-10-21)25(32)30-14-12-29(13-15-30)20-7-5-19(6-8-20)28-24(31)22-16-18(26)4-11-23(22)27/h2-11,16H,12-15H2,1H3,(H,28,31) |
Clé InChI |
YXKSATMMLCYNLA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243821.png)
![2-chloro-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243822.png)
![2-chloro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243826.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B243828.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B243829.png)
![4-fluoro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243830.png)
![3,4,5-triethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B243832.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B243833.png)
![N-[4-(4-cinnamoyl-1-piperazinyl)phenyl]-5-nitro-2-furamide](/img/structure/B243835.png)
![3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243836.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B243837.png)
![2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B243839.png)

![4-butoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243842.png)